Home > Products > Screening Compounds P31601 > LXRss Agonist B9
LXRss Agonist B9 -

LXRss Agonist B9

Catalog Number: EVT-15671943
CAS Number:
Molecular Formula: C31H31FN2O7S
Molecular Weight: 594.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LXRss Agonist B9 is a synthetic compound that acts as an agonist for liver X receptors (LXR). These receptors are part of the nuclear receptor superfamily and play critical roles in regulating lipid metabolism, cholesterol homeostasis, and inflammation. The compound has garnered attention for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and other conditions linked to dysregulated lipid metabolism.

Source

The LXRss Agonist B9 is derived from a class of compounds designed to selectively activate liver X receptors. It is synthesized through various chemical processes that enhance its binding affinity and selectivity for the LXR subtypes, particularly LXR-alpha and LXR-beta.

Classification

LXRss Agonist B9 falls under the category of small-molecule pharmaceuticals. It is classified as a synthetic ligand for nuclear hormone receptors, specifically targeting liver X receptors.

Synthesis Analysis

Methods

The synthesis of LXRss Agonist B9 involves several steps, typically starting from commercially available precursors. The exact synthetic route may vary, but common methods include:

  1. Chemical Modifications: Initial compounds undergo various chemical modifications such as alkylation, acylation, or oxidation to introduce functional groups that enhance receptor binding.
  2. Coupling Reactions: These reactions are often employed to link different molecular fragments together, forming the final structure of LXRss Agonist B9.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products and unreacted materials.

Technical Details

The technical aspects of the synthesis include controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of LXRss Agonist B9 consists of a core framework that interacts with the ligand-binding domain of liver X receptors. The specific arrangement of functional groups allows for optimal interaction with receptor sites.

Data

  • Molecular Formula: The exact molecular formula for LXRss Agonist B9 is not provided in the available data but typically includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • Molecular Weight: The molecular weight is determined during synthesis and characterization but is not specified here.
Chemical Reactions Analysis

Reactions

LXRss Agonist B9 participates in several chemical reactions during its synthesis and potential metabolic pathways:

  1. Ligand-Receptor Binding: The primary reaction involves the binding of LXRss Agonist B9 to liver X receptors, triggering downstream signaling pathways.
  2. Metabolic Degradation: In biological systems, the compound may undergo metabolic transformations through oxidation or hydrolysis.

Technical Details

The kinetics of these reactions can be influenced by factors such as concentration, temperature, and presence of other biomolecules. Studies often utilize radiolabeled compounds to track binding affinities and metabolic fates.

Mechanism of Action

Process

LXRss Agonist B9 functions by binding to liver X receptors, leading to a conformational change that activates transcriptional programs associated with lipid metabolism. This activation promotes:

  • Cholesterol Efflux: Enhancing the expression of genes involved in cholesterol transport.
  • Fatty Acid Synthesis: Modulating pathways that regulate fatty acid synthesis and storage.
  • Inflammatory Response Modulation: Reducing inflammatory responses associated with metabolic disorders.

Data

Research indicates that LXR activation can lead to beneficial effects in models of atherosclerosis and diabetes by improving lipid profiles and reducing systemic inflammation.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The stability under various conditions (e.g., pH, temperature) is assessed during development.
  • Reactivity: Reactivity profiles are established through stress testing under different environmental conditions.
Applications

LXRss Agonist B9 has potential scientific applications in various fields:

  • Pharmaceutical Development: As a candidate for treating metabolic syndromes, cardiovascular diseases, and other lipid-related disorders.
  • Research Tool: Utilized in studies investigating lipid metabolism pathways and nuclear receptor signaling mechanisms.
  • Therapeutic Investigations: Explored for its ability to modulate inflammation and improve cholesterol homeostasis in preclinical models.

Properties

Product Name

LXRss Agonist B9

IUPAC Name

tert-butyl (2'R,3R)-2'-[3-fluoro-5-(4-methoxycarbonyl-3-methylsulfonylphenyl)phenyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

Molecular Formula

C31H31FN2O7S

Molecular Weight

594.7 g/mol

InChI

InChI=1S/C31H31FN2O7S/c1-30(2,3)41-29(37)34-13-12-31(23-8-6-7-9-24(23)33-28(31)36)26(34)20-14-19(15-21(32)16-20)18-10-11-22(27(35)40-4)25(17-18)42(5,38)39/h6-11,14-17,26H,12-13H2,1-5H3,(H,33,36)/t26-,31-/m1/s1

InChI Key

BLSQGQUYHGMBDP-MXBOTTGLSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C3=CC(=CC(=C3)C4=CC(=C(C=C4)C(=O)OC)S(=O)(=O)C)F)C5=CC=CC=C5NC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2([C@H]1C3=CC(=CC(=C3)C4=CC(=C(C=C4)C(=O)OC)S(=O)(=O)C)F)C5=CC=CC=C5NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.